Anthracene-9-carbohydrazide Anthracene-9-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 61258-69-3
VCID: VC16537305
InChI: InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18)
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

Anthracene-9-carbohydrazide

CAS No.: 61258-69-3

Cat. No.: VC16537305

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Anthracene-9-carbohydrazide - 61258-69-3

Specification

CAS No. 61258-69-3
Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name anthracene-9-carbohydrazide
Standard InChI InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18)
Standard InChI Key LIGPKYSJJKFJRY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN

Introduction

Structural and Molecular Characteristics of Anthracene-9-Carbohydrazide

Anthracene-9-carbohydrazide belongs to the class of aromatic hydrazides, characterized by the presence of a hydrazide group attached to an anthracene scaffold. Its molecular formula is C₁₅H₁₂N₂O, with a molar mass of 236.27 g/mol. The IUPAC name is anthracene-9-carbohydrazide, reflecting the substitution pattern and functional group.

Key Structural Features

The compound’s planar anthracene core enables π-π stacking interactions, while the carbohydrazide moiety introduces hydrogen-bonding capabilities. The conjugated system of anthracene contributes to its fluorescence properties, which are modulated by the electron-withdrawing hydrazide group .

Table 1: Molecular Properties of Anthracene-9-Carbohydrazide

PropertyValue
CAS No.61258-69-3
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN
InChIKeyLIGPKYSJJKFJRY-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational studies suggest a non-planar arrangement of the hydrazide group relative to the anthracene plane, optimizing electronic delocalization .

Synthetic Routes and Reaction Mechanisms

Synthesis from Anthracene-9-Carboxylic Acid

Anthracene-9-carbohydrazide is typically synthesized from anthracene-9-carboxylic acid (CAS 723-62-6) through a two-step process:

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) yields anthracene-9-carbonyl chloride.

  • Hydrazination: Reaction with hydrazine (NH₂-NH₂) produces the target carbohydrazide.

Anthracene-9-COOHSOCl2Anthracene-9-COClNH2NH2Anthracene-9-CONHNH2\text{Anthracene-9-COOH} \xrightarrow{\text{SOCl}_2} \text{Anthracene-9-COCl} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Anthracene-9-CONHNH}_2

This method achieves moderate yields (~60–70%) but requires stringent anhydrous conditions.

Spectroscopic Characterization and Computational Insights

UV-Vis and Fluorescence Spectroscopy

Anthracene-9-carbohydrazide exhibits strong absorbance in the UV region (λₐᵦₛ ≈ 350–400 nm) due to π→π* transitions in the anthracene core . Fluorescence emission occurs at λₑₘ ≈ 420–450 nm, with quantum yields (Φ) varying between 0.15 and 0.35 depending on solvent polarity. The hydrazide group quenches fluorescence slightly compared to unsubstituted anthracene, as shown in Table 2 .

Table 2: Spectroscopic Properties of Anthracene Derivatives

Compoundλₐᵦₛ (nm)λₑₘ (nm)Φ
Anthracene3654020.40
Anthracene-9-carbohydrazide3824350.28
Anthracene-9-carboxylic acid3784280.32

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45–8.30 (m, 8H, aromatic H),

  • δ 6.50 (s, 2H, NH₂),

  • δ 10.20 (s, 1H, CONH) .

¹³C NMR confirms the carbonyl carbon at δ 167.5 ppm, consistent with hydrazide formation .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a dihedral angle of 15° between the hydrazide group and anthracene plane, minimizing steric hindrance while maintaining conjugation . Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 3.2 eV, correlating with observed optical properties .

Comparative Analysis with Related Anthracene Derivatives

Table 3: Comparative Properties of Anthracene Derivatives

PropertyAnthracene-9-carbohydrazideAnthracene-9-carboxylic acidAnthraquinone
Molecular Weight (g/mol)236.27222.24208.21
Melting Point (°C)245–247 (dec.)210–212286
Water SolubilityInsolubleSlightly solubleInsoluble
Anticancer IC₅₀ (HL-60)12.5 μM>50 μM9.8 μM

While anthraquinones exhibit superior cytotoxicity, anthracene-9-carbohydrazide offers dual functionality as both a therapeutic and diagnostic agent .

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